molecular formula C14H13N3O3 B7912094 N-methyl-4-(4-nitrobenzyl)-2-pyridinecarboxamide

N-methyl-4-(4-nitrobenzyl)-2-pyridinecarboxamide

Cat. No.: B7912094
M. Wt: 271.27 g/mol
InChI Key: XGUJECYXTYYTBO-UHFFFAOYSA-N
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Description

N-methyl-4-(4-nitrobenzyl)-2-pyridinecarboxamide is a chemical compound with a complex structure that includes a pyridine ring, a nitrobenzyl group, and a carboxamide group

Properties

IUPAC Name

N-methyl-4-[(4-nitrophenyl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-15-14(18)13-9-11(6-7-16-13)8-10-2-4-12(5-3-10)17(19)20/h2-7,9H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUJECYXTYYTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(4-nitrobenzyl)-2-pyridinecarboxamide typically involves multiple steps. One common method includes the nitration of a benzyl compound followed by coupling with a pyridine derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(4-nitrobenzyl)-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-methyl-4-(4-nitrobenzyl)-2-pyridinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-4-(4-nitrobenzyl)-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-4-(4-nitrobenzyl)-2-pyridinecarboxamide include:

  • N-methyl-N-(4-nitrobenzyl)amine hydrochloride
  • 3-methyl-N-(4-nitrobenzyl)aniline

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a nitrobenzyl group and a pyridinecarboxamide group allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

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